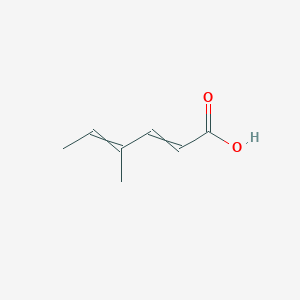

4-Methylhexadienoic acid

Description

Contextualization within the Class of Polyunsaturated Carboxylic Acids and Dienic Systems

4-Methylhexadienoic acid is classified as a polyunsaturated carboxylic acid. This class of organic compounds is defined by a hydrocarbon chain containing a terminal carboxyl group (-COOH) and at least two carbon-carbon double bonds. rsc.org The presence of multiple double bonds introduces unsaturation, which significantly influences the molecule's geometry and chemical properties. rsc.orgrsc.org

The defining feature of this compound is its conjugated diene system. In a conjugated system, the double bonds are separated by a single bond, allowing for the delocalization of pi-electrons across the system. This delocalization imparts increased stability and unique reactivity to the molecule compared to non-conjugated dienes. The methyl group at the 4-position further influences the electronic and steric properties of the diene system.

The general structure of polyunsaturated fatty acids can be described by different nomenclature systems, such as the delta (Δ) and omega (ω) systems, which indicate the positions of the double bonds from the carboxyl and methyl ends of the chain, respectively. researchgate.net These structural nuances are critical as they dictate the molecule's shape and how it interacts with other molecules, including enzymes in biological systems. researchgate.net

Historical Perspective of its Chemical Synthesis and Early Characterization

While specific historical records detailing the first synthesis and characterization of this compound are not prominent in the literature, its synthesis falls under the broader history of methods developed for creating polyunsaturated systems. Early methods for the synthesis of dienoic acids were often multi-step processes with modest yields. researchgate.net General strategies have historically included Wittig-type olefination reactions, cross-coupling reactions, and various elimination reactions to construct the diene motif. The stereoselective synthesis of specific isomers, such as the (2E,4E) or (2E,4Z) forms of this compound, would have presented a significant challenge, requiring the development of stereocontrolled reaction methodologies. Over the past few decades, more efficient and highly stereoselective methods, such as transition-metal-catalyzed cross-coupling reactions and domino reactions, have been developed for the synthesis of functionalized dienes. chimia.ch

Broader Significance in Synthetic Organic Chemistry and Related Disciplines

The significance of this compound in synthetic organic chemistry lies in its utility as a building block and a model system. The conjugated diene moiety is a versatile functional group that can participate in a variety of chemical transformations. For instance, it can undergo Diels-Alder reactions to form complex cyclic structures, a cornerstone of modern synthetic strategy. The carboxylic acid group provides a handle for further functionalization, such as conversion to esters, amides, or acid chlorides, opening up a wide array of synthetic possibilities. rsc.org

Substituted dienoic acids are structural motifs found in numerous natural products with interesting biological activities, including the strobilurins, which are potent antifungal agents. rsc.orgresearchgate.net Research into the biosynthesis of these natural products reveals the enzymatic pathways that construct these diene systems, providing inspiration for synthetic chemists. rsc.orgresearchgate.netebi.ac.uk Furthermore, analogues of dienoic acids have been investigated for their potential in medicinal chemistry, for example, as ligands for nuclear receptors like the retinoid X receptor (RXR). google.comacs.org

Overview of Key Research Areas and Unresolved Questions Pertaining to this compound

Current research involving substituted dienoic acids is vibrant, with a focus on developing novel synthetic methods and exploring their biological activities. researchgate.netresearchgate.netsigmaaldrich.com For this compound specifically, commercial availability of various isomers suggests its use as a starting material or intermediate in the synthesis of more complex molecules. chemscene.comcymitquimica.com

Despite its availability, a detailed body of research focused exclusively on this compound is not extensive. This points to several unresolved questions and areas for future investigation:

Detailed Synthetic Exploration: While general methods for diene synthesis exist, a comprehensive study of the most efficient and stereoselective routes to the various isomers of this compound could be a valuable contribution.

Reactivity Profile: A thorough investigation into the reactivity of its conjugated system, particularly in cycloaddition reactions and with different electrophiles and nucleophiles, would provide a deeper understanding of its chemical behavior.

Biological Screening: Although related compounds have shown biological activity, the specific bioactivity profile of this compound itself remains largely unexplored. Systematic screening for antimicrobial, anti-inflammatory, or other therapeutic properties could uncover potential applications.

Polymer Chemistry: The diene functionality suggests potential for use as a monomer in polymerization reactions, an area that does not appear to be extensively investigated.

In essence, this compound represents a fundamental structure whose full potential as a research tool and synthetic building block is yet to be completely charted.

Data Tables

Table 1: Chemical Identification of this compound Isomers

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | InChI Key |

| (2E,4E)-4-Methylhexa-2,4-dienoic acid | 69804-82-6 | C₇H₁₀O₂ | 126.15 | QAJOHPAPIABXTF-UTTVJGTNSA-N |

| (2E,4Z)-4-Methylhexa-2,4-dienoic acid | 380894-84-8 | C₇H₁₀O₂ | 126.15 | QAJOHPAPIABXTF-UWVOLIFNSA-N |

| (3E)-4-Methylhexa-3,5-dienoic acid | 87668-09-5 | C₇H₁₀O₂ | 126.15 | BFUYPWNVMSXEQU-GQCTYLIASA-N |

Data sourced from various chemical suppliers and databases. chemscene.comcymitquimica.com

Table 2: Physical Properties of a this compound Isomer

| Property | Value | Isomer |

| Melting Point | 32-33 °C | (3E)-4-Methylhexa-3,5-dienoic acid |

| Physical Form | Powder | (3E)-4-Methylhexa-3,5-dienoic acid |

Data sourced from a commercial supplier. chemscene.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10O2 |

|---|---|

Molecular Weight |

126.15 g/mol |

IUPAC Name |

4-methylhexa-2,4-dienoic acid |

InChI |

InChI=1S/C7H10O2/c1-3-6(2)4-5-7(8)9/h3-5H,1-2H3,(H,8,9) |

InChI Key |

QAJOHPAPIABXTF-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C)C=CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 4 Methylhexadienoic Acid

Retrosynthetic Analysis and Key Disconnection Strategies for Dienic Carboxylic Acids

Retrosynthetic analysis of dienoic carboxylic acids, such as 4-methylhexadienoic acid, involves strategically breaking down the target molecule into simpler, commercially available starting materials. Key disconnection strategies often focus on the formation of the carbon-carbon double bonds and the installation of the carboxylic acid functionality.

A primary disconnection approach for a conjugated dienoic acid involves cleaving the molecule at the double bonds. This can lead to several potential synthetic routes, including those based on olefination reactions like the Wittig or Horner-Wadsworth-Emmons reactions. organic-chemistry.orgwikipedia.org For instance, a C-C bond disconnection between the alpha and beta carbons relative to the carboxyl group could suggest a Wittig-type reaction between a phosphorus ylide and an α,β-unsaturated aldehyde. Another common strategy involves disconnecting one of the double bonds to reveal an aldehyde and a vinyl organometallic reagent, suggesting a cross-coupling approach.

The presence of a methyl group on the diene system, as in this compound, introduces considerations for regioselectivity and stereoselectivity. The disconnection should be planned to allow for precise control over the placement and geometry of the methyl group and the double bonds in the final product.

For non-conjugated dienoic acids, the disconnections might be planned to construct each double bond independently, possibly through sequential olefination or elimination reactions. The choice of disconnection strategy is often guided by the desired stereochemistry of the double bonds and the availability of the starting materials.

Stereoselective and Stereospecific Synthesis of (2E,4E)-4-Methylhexadienoic Acid Isomers

The synthesis of specific stereoisomers of this compound, particularly the (2E,4E) isomer, requires methods that offer high levels of stereocontrol. Several powerful synthetic strategies have been developed to achieve this.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes, often favoring the formation of (E)-alkenes. organic-chemistry.orgwikipedia.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org For the synthesis of (2E,4E)-4-methylhexadienoic acid, a phosphonate ester containing the carboxylic acid moiety (or a protected form) can be reacted with an appropriate α,β-unsaturated aldehyde. The use of stabilized ylides in the HWE reaction generally provides excellent E-selectivity for the newly formed double bond. organic-chemistry.org The stereochemistry of the second double bond would be predetermined by the starting aldehyde.

The Wittig reaction, while also a cornerstone of alkene synthesis, can be less stereoselective than the HWE reaction, particularly with unstabilized or semi-stabilized ylides. However, by carefully choosing the ylide and reaction conditions, it is possible to influence the stereochemical outcome. For instance, stabilized ylides in the Wittig reaction also tend to favor the (E)-alkene.

A general approach for synthesizing (2E,4E)-dienoic esters using the HWE reaction has been confirmed to be effective and provide good yields. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds with high stereoselectivity. ajuronline.orglibretexts.org The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide or triflate, is particularly versatile. libretexts.orgsci-hub.st To synthesize (2E,4E)-4-methylhexadienoic acid, a vinylboronic acid or ester with the desired substitution pattern could be coupled with a vinyl halide containing the carboxylic acid functionality. The stereochemistry of the double bonds is typically retained from the starting materials, making it a highly stereospecific method. ajuronline.org The use of specific palladium catalysts and ligands is crucial for achieving high yields and selectivity. libretexts.orgbeilstein-journals.org

The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide with an alkene. While it can be used to form C-C bonds in diene systems, controlling the stereoselectivity can sometimes be challenging compared to the Suzuki-Miyaura coupling. nih.gov

The general advantages of Suzuki coupling include the use of non-toxic and stable organoborane reagents and a high tolerance for various functional groups. libretexts.org

Organometallic reagents, such as Grignard reagents (organomagnesium) and organolithium compounds, are strong nucleophiles and bases that are highly effective in forming carbon-carbon bonds. libretexts.orgnptel.ac.inlibretexts.org Their reactivity can be harnessed for the synthesis of this compound.

For example, a vinyl Grignard reagent could be added to an α,β-unsaturated ester in a conjugate addition reaction to introduce the methyl-substituted vinyl group. Subsequent manipulation of the functional groups would lead to the desired dienoic acid. The formation of Grignard reagents is typically achieved by reacting an organic halide with magnesium metal in an ether solvent. libretexts.org

Organolithium reagents, which are generally more reactive than Grignard reagents, can also be employed. uniurb.it However, their high basicity requires careful consideration of the substrate's functional groups to avoid side reactions like deprotonation. libretexts.org The use of organocuprates, derived from organolithium or Grignard reagents, can offer improved selectivity in conjugate addition reactions.

A stereoselective method for synthesizing 5Z,9Z-dienoic acids has been developed using the Ti-catalyzed homo-cyclomagnesiation of a tetrahydropyran (B127337) ether of hepta-5,6-dien-1-ol with Grignard reagents. nih.gov This highlights the utility of organometallic reagents in constructing complex diene systems.

Table 1: Comparison of Synthetic Strategies for (2E,4E)-4-Methylhexadienoic Acid

| Method | Key Reagents | Stereoselectivity | Advantages | Disadvantages | Citation |

|---|---|---|---|---|---|

| Horner-Wadsworth-Emmons | Phosphonate ester, α,β-unsaturated aldehyde, base | High (E)-selectivity | Good yields, water-soluble byproduct | Requires synthesis of phosphonate reagent | organic-chemistry.orgwikipedia.orgnih.gov |

| Suzuki-Miyaura Coupling | Vinylboronic acid/ester, vinyl halide, Pd catalyst, base | High (stereospecific) | Mild conditions, high functional group tolerance, non-toxic boron reagents | Requires synthesis of organoboron and halide partners | ajuronline.orglibretexts.orgsci-hub.st |

| Organometallic Addition | Grignard/Organolithium reagent, α,β-unsaturated ester/aldehyde | Variable, dependent on substrate and reaction conditions | Readily available reagents, strong nucleophiles | High basicity can lead to side reactions, requires anhydrous conditions | libretexts.orgnptel.ac.inlibretexts.org |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura)

Advanced Total Synthesis Routes for Complex Analogs Incorporating the this compound Moiety

The this compound structural unit is found in various natural products. The total synthesis of these complex molecules often requires multi-step sequences where the construction of the dienoic acid moiety is a key challenge.

For instance, the synthesis of natural products containing dihydropyrone rings has utilized Wittig reactions to introduce side chains, which can include dienoic acid fragments. chim.it In some cases, the synthesis of complex natural products involves a combination of chemical synthesis and biosynthetic strategies. sioc-journal.cn

The development of novel synthetic methods is often driven by the challenges presented in the total synthesis of complex molecules. For example, a method for the catalytic cross-cyclomagnesiation of 1,2-dienes has been developed and applied to the synthesis of natural and synthetic Z,Z-dienoic acids with various biological activities. sciforum.net

Biomimetic and Chemoenzymatic Synthetic Pathways

Biomimetic synthesis seeks to mimic the biosynthetic pathways found in nature to construct complex molecules. In the context of dienoic acids, this could involve mimicking the polyketide synthase (PKS) pathways that are responsible for the biosynthesis of many fatty acids and related compounds.

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create efficient and environmentally friendly synthetic routes. nih.govmdpi.com For example, O-methyltransferases have been identified as key enzymes in the final steps of the biosynthesis of strobilurin A, a compound containing a diene moiety. rsc.orgrsc.org These enzymes catalyze the specific methylation of hydroxyl and carboxyl groups. rsc.org

The development of chemoenzymatic processes often involves enzyme discovery and engineering to achieve the desired reactivity and selectivity. nih.gov This approach can provide access to complex molecules like pharmaceuticals and other bioactive compounds with high stereoselectivity. nih.gov A host-guest-chemistry-mediated biomimetic chemoenzymatic approach has been successfully used for the synthesis of complex glycosphingolipids, demonstrating the power of combining biomimetic principles with enzymatic catalysis. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (2E,4E)-4-Methylhexadienoic acid |

| Strobilurin A |

Principles of Green Chemistry in the Development of Sustainable Synthetic Routes

The development of sustainable synthetic routes for any chemical compound, including this compound, is increasingly guided by the twelve principles of green chemistry. rsc.orgorgsyn.org These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency. rsc.orgegrassbcollege.ac.in An analysis of the proposed synthesis of this compound through the lens of green chemistry reveals several areas for potential improvement.

A primary goal of green chemistry is to prevent waste rather than treating it after it has been created. orgsyn.org The proposed synthesis involves several steps, each with the potential to generate byproducts and waste streams. A key metric for evaluating the efficiency of a synthesis in this regard is atom economy , which measures the proportion of reactant atoms that are incorporated into the final product. leah4sci.com

Another critical aspect is the use of safer solvents and reagents. rsc.org Traditional organic solvents are often volatile, flammable, and toxic, contributing significantly to environmental pollution. rsc.org The proposed synthesis would likely employ organic solvents in the Wittig/Horner-Wadsworth-Emmons reaction and for extraction and purification steps. The use of hazardous reagents, such as strong acids and bases, also presents safety and environmental concerns.

The principles of catalysis are central to green chemistry, favoring the use of catalytic reagents over stoichiometric ones. leah4sci.com Catalysts are used in small amounts and can facilitate reactions multiple times, thereby reducing waste. leah4sci.com While the proposed aldol (B89426) condensation is base-catalyzed, other steps rely on stoichiometric reagents.

Energy efficiency is another cornerstone of green chemistry, encouraging reactions to be conducted at ambient temperature and pressure whenever possible. rsc.org The proposed synthesis may require heating for the dehydration and hydrolysis steps, consuming energy.

To enhance the sustainability of the synthesis of this compound, several green chemistry strategies could be employed:

Use of Greener Solvents: Replacing conventional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids could significantly reduce the environmental footprint of the process. youtube.com

Biocatalysis: The use of enzymes as catalysts can offer high selectivity and operate under mild conditions, often in aqueous media, thus avoiding the need for protecting groups and reducing waste. leah4sci.comyoutube.com For instance, an enzymatic aldol condensation or a lipase-catalyzed hydrolysis could be explored.

Microwave-Assisted Synthesis: This technique can accelerate reaction rates, often leading to higher yields and reduced energy consumption compared to conventional heating methods. youtube.com

Flow Chemistry: Conducting reactions in a continuous flow system can offer better control over reaction parameters, improve safety, and facilitate easier scale-up, often with reduced solvent usage and waste generation.

By systematically applying these green chemistry principles, the synthesis of this compound can be redesigned to be more environmentally benign, economically viable, and safer to operate.

Table of Green Chemistry Considerations for the Proposed Synthesis:

| Green Chemistry Principle | Application in Proposed Synthesis | Potential for Improvement |

| Prevention | Multi-step synthesis with potential for side reactions and waste. | Development of a more convergent synthesis with fewer steps. |

| Atom Economy | The Wittig reaction has a lower atom economy due to the formation of triphenylphosphine (B44618) oxide as a byproduct. | The Horner-Wadsworth-Emmons reaction offers a higher atom economy. |

| Less Hazardous Chemical Syntheses | Use of strong acids and bases. | Exploration of milder catalysts, such as solid acid or base catalysts. |

| Designing Safer Chemicals | The final product's toxicity profile is not discussed. | Toxicological studies would be necessary for any large-scale application. |

| Safer Solvents and Auxiliaries | Likely use of volatile organic solvents. | Replacement with greener solvents like water, ethanol, or 2-methyltetrahydrofuran. |

| Design for Energy Efficiency | Potential for heating in dehydration and hydrolysis steps. | Use of microwave irradiation or finding catalysts that work at ambient temperature. |

| Use of Renewable Feedstocks | Starting materials are derived from petrochemical sources. | Exploring bio-based starting materials. |

| Reduce Derivatives | The synthesis avoids the use of protecting groups. | This is a positive aspect of the proposed route. |

| Catalysis | Use of catalytic base in the aldol condensation. | Employing catalytic methods for other steps, such as a catalytic Wittig reaction. |

| Design for Degradation | The biodegradability of the final product is unknown. | Designing the molecule to be biodegradable after its intended use. |

| Real-time analysis for Pollution Prevention | Not explicitly included in the proposed lab-scale synthesis. | Implementation of in-process monitoring on a larger scale to control side reactions. |

| Inherently Safer Chemistry for Accident Prevention | Use of flammable solvents and potentially exothermic reactions. | Use of less hazardous solvents and better temperature control, possibly through flow chemistry. |

Chemical Reactivity and Transformation Mechanisms of 4 Methylhexadienoic Acid

Electrophilic and Nucleophilic Addition Reactions to the Conjugated Dienic System

The conjugated diene system in 4-methylhexadienoic acid is susceptible to attack by both electrophiles and nucleophiles. The presence of the methyl group and the carboxylic acid influences the regiochemistry and stereochemistry of these addition reactions.

Electrophilic addition to the conjugated diene of this compound, for instance with a hydrogen halide (HX), can proceed via 1,2- or 1,4-addition. The initial protonation of one of the double bonds leads to the formation of a resonance-stabilized allylic carbocation. According to Markovnikov's rule, the hydrogen atom will preferentially add to the carbon atom that results in the formation of the most stable carbocation. testbook.comunacademy.comutdallas.edulibretexts.org In the case of this compound, protonation can occur at C2, C3, C5, or C6. Protonation at C5 would lead to a tertiary carbocation, which is highly stabilized. The subsequent attack by the nucleophile (X⁻) can then occur at either C4 or C6 of the allylic carbocation, leading to different products.

The regioselectivity is often temperature-dependent. At lower temperatures, the reaction is under kinetic control, favoring the formation of the 1,2-addition product due to the proximity of the nucleophile to the initially formed carbocation. At higher temperatures, the reaction is under thermodynamic control, and the more stable 1,4-addition product is favored. libretexts.org

The stereoselectivity of the addition can be either syn or anti, depending on the specific reaction and reagents used. For example, the addition of halogens (X₂) typically proceeds through a cyclic halonium ion intermediate, resulting in anti-addition. utdallas.edumasterorganicchemistry.com

Nucleophilic addition to the conjugated system, often facilitated by organometallic reagents, is also possible. libretexts.orgmasterorganicchemistry.comwikipedia.orgksu.edu.sa The regioselectivity of these reactions is influenced by both electronic and steric factors. The electron-withdrawing nature of the carboxylic acid group can polarize the diene system, making certain positions more susceptible to nucleophilic attack.

Table 1: Predicted Regiochemical and Stereochemical Outcomes for Addition Reactions to this compound

| Reaction Type | Reagent | Predicted Major Product(s) | Key Principles |

| Electrophilic Addition (Kinetic Control) | HBr (low temp.) | 4-Bromo-4-methylhex-5-enoic acid | Markovnikov's rule, 1,2-addition |

| Electrophilic Addition (Thermodynamic Control) | HBr (high temp.) | 6-Bromo-4-methylhex-4-enoic acid | Thermodynamic stability, 1,4-addition |

| Halogenation | Br₂ | 5,6-Dibromo-4-methylhexanoic acid | Anti-addition via bromonium ion |

| Nucleophilic Addition | R-Li | 4-Methyl-6-R-hex-4-enoic acid | 1,4-conjugate addition |

Electrophilic additions to the diene system of this compound typically proceed through a stepwise mechanism involving a carbocation intermediate. commonorganicchemistry.comlibretexts.orglibretexts.org The reaction is initiated by the attack of the π-electrons of one of the double bonds on the electrophile. utdallas.edu This is generally the rate-determining step and results in the formation of an allylic carbocation. This intermediate is stabilized by resonance, delocalizing the positive charge over two carbon atoms. The second step involves the rapid attack of a nucleophile on one of the positively charged carbons of the allylic system to yield the final product(s). libretexts.org

In contrast, some addition reactions, such as hydroboration-oxidation, can proceed through a more concerted-like mechanism, where the addition of the boron and hydrogen atoms across the double bond occurs in a single step from the same face of the molecule, leading to syn-addition. ma.edu

Regioselectivity and Stereoselectivity in Addition Processes

Pericyclic Reactions: Diels-Alder Cycloadditions and Electrocyclic Ring Closures

The conjugated diene structure of this compound makes it a suitable candidate for pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. wikipedia.orguniurb.it

In a Diels-Alder reaction, this compound can act as the diene component, reacting with a dienophile to form a six-membered ring. unacademy.comwikipedia.orgorganic-chemistry.orgwvu.edu The reactivity of the diene is influenced by its ability to adopt an s-cis conformation, which is necessary for the reaction to occur. wvu.edu The presence of the methyl group on the diene can influence the rate of the reaction and the regioselectivity of the cycloaddition. Electron-donating groups on the diene generally increase the reaction rate by raising the energy of the Highest Occupied Molecular Orbital (HOMO). Conversely, the reaction is facilitated by electron-withdrawing groups on the dienophile, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org

Diels-Alder reactions are highly stereospecific. The stereochemistry of the dienophile is retained in the product. wikipedia.org Furthermore, when a cyclic diene or a diene that can form a bridged bicyclic product is used, there is a preference for the endo product over the exo product, a phenomenon known as the Alder endo rule. ualberta.ca This preference is attributed to secondary orbital interactions between the developing π-system of the diene and the substituents on the dienophile in the transition state.

Electrocyclic reactions are another class of pericyclic reactions available to this compound. Under thermal or photochemical conditions, the conjugated diene can undergo a ring-closing reaction to form a cyclobutene (B1205218) derivative. masterorganicchemistry.comuniurb.itmasterorganicchemistry.comuchicago.edulibretexts.org The stereochemistry of the product is governed by the Woodward-Hoffmann rules. For a 4π-electron system like the diene in this compound, thermal electrocyclization proceeds via a conrotatory motion of the termini of the π-system, while photochemical cyclization occurs through a disrotatory motion. masterorganicchemistry.comuchicago.edulibretexts.org

Table 2: Predicted Stereochemical Outcomes for Pericyclic Reactions of this compound

| Reaction Type | Conditions | Predicted Stereochemical Motion | Expected Product Stereochemistry |

| Electrocyclic Ring Closure | Thermal (Heat) | Conrotatory | Specific stereoisomer formed |

| Electrocyclic Ring Closure | Photochemical (UV light) | Disrotatory | Different stereoisomer formed |

| Diels-Alder Cycloaddition | With a dienophile | Concerted [4+2] | Endo product favored (if applicable) |

Note: The outcomes in this table are predicted based on the Woodward-Hoffmann rules and general principles of pericyclic reactions.

Diene Reactivity and Dienophile Selectivity

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group of this compound can undergo a variety of transformations, typical of this functional group. ualberta.ca

One of the most common reactions is esterification , where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. testbook.commasterorganicchemistry.comreaxis.comshout.educationlibretexts.org The Fischer esterification is a reversible reaction, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com The mechanism involves the initial protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. masterorganicchemistry.comshout.education

The carboxylic acid can also be converted into a more reactive acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). commonorganicchemistry.comlibretexts.orglibretexts.orgchemguide.co.uk This transformation proceeds by converting the hydroxyl group into a better leaving group. libretexts.orglibretexts.org The resulting acid chloride is a versatile intermediate that can be readily converted into other carboxylic acid derivatives like esters and amides. ualberta.ca

Amidation , the formation of an amide, can be achieved by reacting the carboxylic acid with an amine. catalyticamidation.infomdpi.comnih.govrsc.orgbeilstein-journals.org This reaction typically requires high temperatures to drive off water or the use of coupling agents to activate the carboxylic acid. Alternatively, the more reactive acid chloride can be treated with an amine to form the amide under milder conditions. nih.gov

Table 3: Common Transformations of the Carboxylic Acid Group in this compound

| Transformation | Reagents | Product Functional Group |

| Fischer Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride |

| Amidation (from acid) | Amine (e.g., Ammonia), Heat or Coupling Agent | Amide |

| Amidation (from acid chloride) | Amine (e.g., Ammonia) | Amide |

Esterification

Esterification of this compound can be achieved through several methods, with the Fischer-Speier esterification being a classic approach. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process. masterorganicchemistry.comlibretexts.org To favor the formation of the ester, a large excess of the alcohol is typically used, or water is removed as it is formed, often with a Dean-Stark apparatus. masterorganicchemistry.com The mechanism proceeds through protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by the alcohol. masterorganicchemistry.com

A milder method for esterification is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. wikipedia.org This reaction is generally conducted at room temperature in a variety of polar aprotic solvents. wikipedia.org The mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. This intermediate is then attacked by the alcohol, facilitated by DMAP, which acts as an acyl transfer-reagent to suppress side reactions. wikipedia.org

Amidation

The formation of amides from this compound involves its reaction with ammonia (B1221849) or a primary or secondary amine. libretexts.org Direct reaction requires high temperatures and is often inefficient. A more common approach is the initial conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride. The acid chloride can then readily react with an amine to form the corresponding amide.

Alternatively, amidation can be achieved directly from the ester of this compound by reacting it with ammonia or an amine. google.com This process can be catalyzed by an alkali metal alkoxide, which is a more potent catalyst than the amine hydrochloride salts traditionally used. google.com The reaction is versatile and can be applied to a wide range of esters and amines. google.com

Isomerization Processes: Geometric and Positional Isomerism of the Diene

The diene system in this compound allows for various isomerization processes, including geometric (cis/trans) and positional isomerization of the double bonds.

Photochemical and Thermal Isomerization Mechanisms

The geometric isomers of this compound can be interconverted through photochemical and thermal means. Photochemical isomerization involves the excitation of the π-electrons to a higher energy state upon absorption of light, which allows for rotation around the carbon-carbon double bond, followed by relaxation to a different geometric isomer. nih.gov

Thermal isomerization can also lead to the interconversion of cis and trans isomers. For instance, the thermal isomerization of oleic acid to elaidic acid demonstrates that the trans isomer is generally more stable. mdpi.com This process typically follows first-order kinetics. mdpi.com The activation energy for such isomerizations can be determined by studying the reaction rates at various temperatures. mdpi.com

Catalytic Isomerization Strategies

Catalytic methods can be employed to control the isomerization of the double bonds in this compound. Transition metal catalysts, such as those based on palladium, rhodium, and ruthenium, are effective for the positional isomerization of alkenes. For example, palladium hydride complexes can catalyze the rearrangement of allenes to 1,3-dienes. organic-chemistry.org The acidity of the catalyst can play a crucial role, with more acidic catalysts potentially leading to cracking, while less acidic ones may result in weak isomerization. mdpi.com

For conjugated dienes, cobalt-catalyzed multipositional isomerization can provide access to different isomers with good stereoselectivity. organic-chemistry.org The mechanism is proposed to proceed via the insertion of a cobalt hydride species into the alkene followed by β-hydride elimination from a π-allyl cobalt intermediate. organic-chemistry.org

Oxidation Reactions: Epoxidation, Dihydroxylation, and Cleavage of Double Bonds

The double bonds in the hexadienoic acid chain are susceptible to various oxidation reactions, leading to the formation of epoxides, diols, or cleavage products.

Epoxidation

Epoxidation involves the addition of a single oxygen atom across one of the double bonds to form an epoxide (oxirane). chemistrytalk.org This is commonly achieved using a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (mCPBA). libretexts.orgleah4sci.comorganicchemistrytutor.com The reaction is concerted and stereospecific, meaning a cis-alkene will yield a cis-epoxide and a trans-alkene will give a trans-epoxide. chemistrytalk.orglibretexts.org The mechanism involves the electrophilic attack of the peroxyacid's oxygen atom on the nucleophilic double bond. libretexts.org

Dihydroxylation

Dihydroxylation results in the addition of two hydroxyl groups across a double bond, forming a vicinal diol. libretexts.org The stereochemical outcome of this reaction can be controlled by the choice of reagents.

Syn-dihydroxylation: This can be achieved using osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). libretexts.orgchemistrysteps.com Both reactions proceed through a cyclic intermediate that is formed by a syn-addition to the double bond, resulting in a cis-diol. chemistrysteps.com Due to the toxicity and expense of OsO₄, catalytic amounts are often used in conjunction with a co-oxidant like N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation. organic-chemistry.org For enantioselective synthesis, the Sharpless asymmetric dihydroxylation utilizes a chiral ligand in combination with OsO₄. wikipedia.org

Anti-dihydroxylation: This is typically a two-step process. First, the alkene is epoxidized using a peroxyacid. The resulting epoxide is then opened via acid-catalyzed hydrolysis, which proceeds through a backside attack by water, leading to the formation of a trans-diol. libretexts.orgchadsprep.com

Cleavage of Double Bonds

The carbon-carbon double bonds in this compound can be cleaved through strong oxidation.

Ozonolysis: This powerful method involves reacting the alkene with ozone (O₃), followed by a workup step. masterorganicchemistry.comlibretexts.org A reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) will yield aldehydes or ketones. masterorganicchemistry.com An oxidative workup (e.g., with hydrogen peroxide) will oxidize any resulting aldehydes to carboxylic acids. masterorganicchemistry.comlibretexts.org The reaction proceeds through the formation of an unstable molozonide intermediate, which rearranges to a more stable ozonide before being cleaved. libretexts.org

Permanganate Oxidation: Hot, acidic, or neutral solutions of potassium permanganate (KMnO₄) can also cleave the double bonds. numberanalytics.com This strong oxidation typically yields carboxylic acids and/or ketones. libretexts.org If a terminal double bond is present, it will be cleaved to form a carboxylic acid and carbon dioxide.

Oxidative Cleavage with Other Reagents: Other reagents like ruthenium tetroxide (RuO₄) can also be used for the oxidative cleavage of alkenes, typically yielding carboxylic acids or ketones. numberanalytics.com A novel method using photoexcited nitroarenes has been developed as a safer alternative to ozone for the oxidative cleavage of olefins. scispace.com

Advanced Spectroscopic Characterization Techniques and Mechanistic Interpretations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the definitive identification and structural analysis of 4-methylhexadienoic acid. The magnetic properties of atomic nuclei provide a wealth of information regarding the molecular framework, connectivity, and stereochemistry.

2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of all signals and for piecing together the molecular puzzle of this compound.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would establish the connectivity between adjacent vinyl protons and the protons of the methyl and methylene (B1212753) groups. Cross-peaks would be expected between the protons at C2 and C3, C5 and the methyl protons at C4, and C5 and C6. emerypharma.comlibretexts.org

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on their attached, and usually more easily assigned, protons. magritek.com For instance, the carbon of the methyl group would be identified by its correlation to the methyl protons.

Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment maps couplings between protons and carbons over two to three bonds. HMBC is vital for identifying quaternary carbons, such as the carboxylic acid carbon (C1) and the C4 carbon of the diene system. Correlations would be observed between the C1 carbonyl carbon and the protons at C2 and C3. libretexts.org

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is instrumental in determining the stereochemistry, specifically the E/Z configuration of the double bonds, by detecting through-space proximity of protons. For example, in the (2E, 4E)-isomer, a NOE would be expected between the proton at C2 and the proton at C5. The absence or presence of specific NOE cross-peaks helps to confirm the geometric arrangement around the double bonds. scielo.brresearchgate.net

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for an isomer of this compound is presented below, based on general values for similar structures. princeton.educhemguide.co.uk

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 (COOH) | ~12.0 (s, 1H) | ~172 | H2, H3 |

| 2 (=CH) | ~5.8 (d) | ~118 | C1, C4 |

| 3 (=CH) | ~7.3 (dd) | ~145 | C1, C5 |

| 4 (=C-CH₃) | - | ~135 | H3, H5, H-Me |

| 5 (=CH) | ~6.0 (dq) | ~130 | C3, C4, C-Me |

| 6 (-CH₃) | ~1.1 (d) | ~18 | C4, C5 |

| 4-CH₃ | ~1.9 (s) | ~15 | C3, C4, C5 |

Note: This table is illustrative. Actual chemical shifts and coupling constants would depend on the specific isomer and solvent used.

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful method for determining the purity of this compound without the need for a specific reference standard of the analyte itself. researchgate.net By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute quantity of the compound can be determined. researchgate.net This technique is also invaluable for monitoring the progress of reactions that synthesize or modify this compound, allowing for the real-time measurement of reactant consumption and product formation.

Analysis of Conformational Dynamics via Variable Temperature NMR

Variable temperature (VT) NMR studies can provide insights into the conformational dynamics of this compound. numberanalytics.com By acquiring NMR spectra at different temperatures, it is possible to study processes like the rotation around single bonds or the interconversion between different conformers. scielo.brresearchgate.net For instance, VT-NMR could be used to probe the rotational barrier of the C-C single bond within the conjugated system or to study the dynamics of hydrogen bonding of the carboxylic acid group. At lower temperatures, distinct signals for different conformers might be observed, which coalesce into averaged signals as the temperature increases and the rate of interconversion becomes faster than the NMR timescale. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectroscopyonline.comkurouskilab.com They are particularly useful for identifying the key functional groups present in this compound: the carboxylic acid and the conjugated diene system.

Characteristic Absorption Bands for Conjugated Dienes and Carboxylic Acids

The IR and Raman spectra of this compound will be dominated by the characteristic vibrations of its functional groups.

Carboxylic Acid Group:

O-H Stretch: A very broad and strong absorption in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer. openstax.org

C=O Stretch: A strong, sharp absorption between 1710 and 1760 cm⁻¹ in the IR spectrum corresponds to the carbonyl stretch. Conjugation with the diene system typically lowers this frequency to the lower end of the range, around 1710 cm⁻¹. openstax.orgpressbooks.pub

Conjugated Diene System:

C=C Stretch: The stretching vibrations of the conjugated double bonds typically appear in the region of 1600-1650 cm⁻¹. Often, two bands are observed, corresponding to the symmetric and asymmetric stretching of the coupled oscillators. slideshare.net

=C-H Bending: Out-of-plane bending vibrations of the vinyl hydrogens occur in the 650-1000 cm⁻¹ region and are often diagnostic of the substitution pattern of the double bonds.

The following table summarizes the expected characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Intensity |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (very broad, strong) | Weak |

| Carboxylic Acid | C=O stretch | 1700-1725 (strong) | Medium |

| Conjugated Diene | C=C stretch | 1600-1650 (medium-strong) | Strong |

| Alkene | =C-H bend (out-of-plane) | 650-1000 (strong) | Weak |

Note: This table presents general ranges. The exact positions and intensities can provide more detailed structural information.

Investigation of Intermolecular Interactions

Vibrational spectroscopy is a sensitive probe of intermolecular interactions, primarily the strong hydrogen bonding between carboxylic acid molecules. mdpi.commdpi.com In the condensed phase, this compound is expected to exist predominantly as a hydrogen-bonded dimer. This dimerization significantly affects the O-H and C=O stretching frequencies. The broadness of the O-H stretching band is a direct consequence of the strong hydrogen bond. openstax.org By studying the spectra in different solvents or at different concentrations, it's possible to observe shifts in these bands, providing information on the equilibrium between the dimeric and monomeric forms. Temperature-dependent IR studies can also reveal changes in the strength and nature of these hydrogen bonds. mdpi.comnih.gov

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a cornerstone analytical technique for the elucidation of molecular structures, providing information on the mass-to-charge ratio (m/z) of a compound and its fragments. For this compound, mass spectrometry is instrumental in confirming its molecular weight and providing evidence for its structural features through controlled fragmentation experiments.

High-resolution mass spectrometry (HRMS) distinguishes between compounds with the same nominal mass by measuring the m/z ratio to several decimal places. This high precision allows for the unambiguous determination of a compound's elemental composition. The molecular formula for this compound is C₇H₁₀O₂. HRMS analysis would verify this composition by matching the experimentally measured accurate mass with the theoretically calculated exact mass.

The table below details the calculated exact mass for the neutral molecule and its common ionic forms observable in HRMS.

| Species Searched | Molecular Formula | Calculated Exact Mass (Da) |

| [M] | C₇H₁₀O₂ | 126.06808 |

| [M+H]⁺ | C₇H₁₁O₂⁺ | 127.07536 |

| [M+Na]⁺ | C₇H₁₀O₂Na⁺ | 149.05727 |

| [M-H]⁻ | C₇H₉O₂⁻ | 125.06080 |

The ability to achieve mass accuracy within a few parts per million (ppm) provides high confidence in the assigned molecular formula, distinguishing it from other potential isobaric compounds.

Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the structure of a molecule. eag.com In an MS/MS experiment, the molecular ion (precursor ion) of this compound is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. The resulting fragmentation pattern serves as a structural fingerprint.

For a carboxylic acid like this compound, fragmentation typically involves characteristic losses from the carboxyl group and cleavages along the carbon backbone. libretexts.org Expected fragmentation pathways would include:

Loss of a hydroxyl radical (-•OH): Cleavage of the C-OH bond results in a prominent acylium ion [M-17]⁺.

Loss of a carboxyl group (-•COOH): Scission of the bond adjacent to the carboxyl group leads to the loss of 45 Da, yielding an ion corresponding to the hydrocarbon backbone, [M-45]⁺.

Loss of a methyl radical (-•CH₃): Cleavage of the methyl group at the C4 position would produce an [M-15]⁺ ion.

Cleavages of the dienyl system: Fragmentation can also occur along the conjugated double bond system, leading to various smaller charged species.

The analysis of these specific neutral losses and product ions allows for the precise mapping of the molecule's connectivity, confirming the presence of the carboxylic acid, the methyl substituent, and the hexadienyl chain. lifesciencesite.comnih.gov

The following table outlines the plausible fragmentations for this compound in an MS/MS experiment.

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Proposed Fragment Structure |

| 127.07536 | •OH (17.00274 Da) | 110.07262 | [CH₃-C₄H₄-CH=CH-CO]⁺ |

| 127.07536 | H₂O (18.01056 Da) | 109.06480 | Ion derived from dehydration |

| 127.07536 | •COOH (45.00039 Da) | 82.07497 | [C₆H₁₀]⁺ |

| 127.07536 | •CH₃ (15.02348 Da) | 112.05188 | [C₆H₈O₂]⁺ |

High-Resolution Mass Spectrometry (HRMS)

Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Assignment

Chiroptical spectroscopy involves the differential interaction of chiral molecules with left and right circularly polarized light. rsc.org These techniques, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are indispensable for determining the absolute configuration of stereocenters. wikipedia.org

The applicability of these techniques to this compound depends on the specific isomer. For instance, (2E,4E)-4-methylhexa-2,4-dienoic acid is achiral as the C4 carbon is not a stereocenter. However, other isomers, such as 4-methylhexa-2,5-dienoic acid, possess a chiral center at the C4 position and would therefore exist as a pair of enantiomers ((R)- and (S)-forms).

For such chiral isomers, ECD and ORD would be the definitive methods for assigning the absolute configuration. libretexts.org

Electronic Circular Dichroism (ECD): Measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum, with positive and negative peaks (Cotton effects), is highly sensitive to the three-dimensional arrangement of atoms around the chiral center.

Optical Rotatory Dispersion (ORD): Measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

In practice, the experimental ECD or ORD spectrum of a purified enantiomer of this compound would be recorded. This spectrum would then be compared to theoretical spectra generated for both the (R) and (S) configurations using quantum chemical calculations. A match between the experimental and one of the calculated spectra provides a confident assignment of the absolute configuration of the enantiomer . chadsprep.com

X-ray Crystallography for Solid-State Structural Parameters and Intermolecular Packing

X-ray crystallography is the most powerful method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the electron density and, consequently, the atomic positions can be generated. nih.gov

While no publicly available crystal structure for this compound has been deposited in crystallographic databases, a successful analysis would yield a wealth of structural information. The primary parameters obtained from a crystallographic study are outlined below.

| Parameter Type | Description of Information Obtained |

| Unit Cell Dimensions | The size and angles (a, b, c, α, β, γ) of the basic repeating unit of the crystal. |

| Space Group | The symmetry operations that describe the arrangement of molecules within the crystal. |

| Atomic Coordinates | The precise x, y, and z coordinates for every non-hydrogen atom in the molecule. |

| Bond Lengths | The exact distances between bonded atoms (e.g., C=C, C-C, C=O, C-O), measured with very high precision (typically to ±0.001 Å). |

| Bond Angles | The angles between adjacent bonds, defining the geometry of the molecule. |

| Torsional Angles | The dihedral angles that describe the conformation of the carbon chain and the orientation of the carboxyl group. |

| Intermolecular Interactions | Details of non-covalent interactions, such as hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules, often forming dimers) and van der Waals forces, which dictate the crystal packing. |

This comprehensive structural data is invaluable for understanding the molecule's intrinsic geometry and how it organizes in the solid state, which can influence its physical properties.

Theoretical and Computational Chemistry Applied to 4 Methylhexadienoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-methylhexadienoic acid. unipd.it These calculations solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure of the molecule, which in turn governs its geometry, energy, and reactivity. numberanalytics.com

Density Functional Theory (DFT) is a widely used quantum chemical method for studying molecules of the size of this compound. cornell.eduresearchgate.net It offers a good balance between computational cost and accuracy. researchgate.net

Geometry Optimization: DFT is employed to find the most stable three-dimensional arrangement of atoms in the this compound molecule, known as its equilibrium geometry. This is achieved by calculating the forces on each atom and adjusting their positions until the total energy of the molecule is at a minimum. nih.gov The accuracy of the optimized geometry is dependent on the chosen functional and basis set. cornell.edu For organic molecules, hybrid functionals like B3LYP are commonly used. researchgate.net

Spectroscopic Property Prediction: Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic properties. For instance, the calculation of vibrational frequencies can help in the interpretation of experimental infrared (IR) and Raman spectra. Furthermore, methods like time-dependent DFT (TD-DFT) can predict electronic excitation energies, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. mdpi.com

A hypothetical table of DFT-calculated vibrational frequencies for a conformer of this compound is presented below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| 1 | ~3500 | O-H stretch (carboxylic acid) |

| 2 | ~2950 | C-H stretch (methyl group) |

| 3 | ~1710 | C=O stretch (carboxylic acid) |

| 4 | ~1650 | C=C stretch (alkene) |

| 5 | ~1250 | C-O stretch (carboxylic acid) |

Note: This table is illustrative and the exact values would depend on the specific DFT functional and basis set used in the calculation.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energies and properties, often considered the "gold standard" in computational chemistry. nih.gov

While computationally more demanding than DFT, these methods are valuable for benchmarking the results of less expensive methods and for calculations where high accuracy is critical, such as determining precise reaction energetics. For a molecule like this compound, ab initio calculations could be used to obtain a very accurate value for its heat of formation or to study subtle stereoelectronic effects.

Quantum chemical calculations are instrumental in mapping out the potential energy surface of a chemical reaction, which helps in understanding the reaction mechanism. nih.govarxiv.org By identifying the structures of reactants, products, intermediates, and, crucially, transition states, the feasibility of a reaction pathway can be assessed. nih.gov

The transition state is a high-energy structure that connects reactants and products, and its energy determines the activation energy of the reaction. chemrxiv.org Locating transition states is a key goal of computational reaction prediction. chemrxiv.org For this compound, these methods could be used to study various reactions, such as its synthesis, degradation, or its participation in pericyclic reactions like the Diels-Alder reaction. imperial.ac.uk The calculated energy barrier for a reaction can predict its rate, and the geometries of the transition states can explain the stereochemical outcome. nih.gov

Ab Initio Methods for High-Accuracy Energy and Property Calculations

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects

While quantum chemical calculations are excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the molecule's conformational landscape and the influence of its environment. nih.govnih.gov

Prediction of pKa Values and Acid-Base Behavior using Computational Models

The acidity of this compound is determined by its pKa value, which is a measure of its tendency to donate a proton. nih.gov Computational methods can predict pKa values with increasing accuracy. moldiscovery.comoptibrium.com These methods typically involve calculating the Gibbs free energy change for the deprotonation reaction in solution. nih.govchemrxiv.org

This is often done using a thermodynamic cycle that combines high-accuracy gas-phase quantum chemical calculations with a solvation model to account for the effect of the solvent. kyushu-u.ac.jp The accuracy of the predicted pKa depends on both the quantum mechanical method and the solvation model used. nih.gov Various computational models, including those based on DFT and continuum solvation models, have been developed for this purpose. kyushu-u.ac.jp Some models also incorporate machine learning techniques trained on experimental pKa data to improve their predictive power. optibrium.com

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors (e.g., Fukui Functions, NBO Analysis)

Frontier Molecular Orbital (FMO) Theory: FMO theory is a powerful concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict and explain chemical reactivity. numberanalytics.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. researchgate.net A small gap suggests high reactivity. numberanalytics.com For this compound, FMO analysis can predict how it will interact with other molecules in a reaction. imperial.ac.uk

Reactivity Descriptors:

Fukui Functions: These functions are derived from DFT and provide a more detailed picture of reactivity by identifying the specific atoms within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. faccts.depnrjournal.com The Fukui function helps to pinpoint the reactive sites in this compound. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of chemical bonding within a molecule. pnrjournal.comresearchgate.net It can be used to study charge distribution, hybridization, and delocalization of electrons through hyperconjugative interactions. pnrjournal.com For this compound, NBO analysis can provide insights into the electronic interactions between the carboxylic acid group, the double bonds, and the methyl group, helping to explain its structure and reactivity. derpharmachemica.com

A hypothetical table of calculated FMO energies and the HOMO-LUMO gap for this compound is shown below.

| Orbital | Energy (eV) |

| LUMO | -0.5 |

| HOMO | -6.2 |

| HOMO-LUMO Gap | 5.7 |

Note: These values are illustrative and would be dependent on the computational method and basis set employed.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs (excluding clinical activity)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound, while specific QSAR studies on its analogs are not extensively documented in publicly available literature, the principles of QSAR can be effectively illustrated through studies on closely related structures, such as derivatives of 2,4-hexadienoic acid. Such studies provide a robust framework for predicting the activity of novel analogs and guiding their rational design for various non-clinical applications, including antimicrobial or enzyme inhibitory functions.

The fundamental premise of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their physicochemical properties, which are in turn determined by their molecular structure. By quantifying these properties using molecular descriptors, a predictive model can be developed.

Research Findings from Analogous Compounds

A pertinent example is the QSAR investigation conducted on a series of 42 synthesized 2,4-hexadienoic acid derivatives to predict their antimicrobial activity. nih.gov This study showcases the application of Hansch analysis, a classic QSAR method, to correlate the minimum inhibitory concentration (MIC) values against various microorganisms with calculated physicochemical descriptors.

The research revealed that topological parameters, particularly molecular connectivity indices, held the most significant correlation with the antimicrobial activity of the 2,4-hexadienoic acid derivatives. nih.gov Molecular connectivity indices are numerical descriptors of molecular topology that quantify aspects like the degree of branching, size, and cyclicity within a molecule. Specifically, the chi (χ) indices, such as ²χ (second-order), ⁰χv (zeroth-order valence), and ²χv (second-order valence), were identified as critical determinants of activity. nih.gov This implies that the shape and branching of the substituents on the hexadienoic acid scaffold are crucial for their interaction with microbial targets.

Similarly, QSAR studies on other related unsaturated acid derivatives, such as 6-aryl-2,4-dioxo-5-hexenoic acids designed as HIV-1 integrase inhibitors, have highlighted the importance of other descriptors. researchgate.net In this case, properties like the heat of formation, the partition coefficient (log P), and the energy of the highest occupied molecular orbital (HOMO) were found to be pivotal for the inhibitory activity. researchgate.net The partition coefficient (log P) is a measure of a compound's hydrophobicity, which influences its ability to cross biological membranes, while HOMO energy relates to the molecule's electron-donating capabilities.

For aliphatic carboxylic acids in general, QSAR analyses of their toxicity against organisms like Tetrahymena pyriformis have shown that hydrophobicity (log Kow) and electronic parameters like the energy of the lowest unoccupied molecular orbital (ELUMO) can effectively predict their biological effect. researchgate.net The inclusion of both hydrophobicity and electronic descriptors often leads to more robust and comprehensive QSAR models. researchgate.net

Illustrative Data for QSAR Modeling of this compound Analogs

To illustrate how a QSAR study for this compound analogs might be presented, the following data tables are provided. These tables are hypothetical but are structured based on the findings from studies on analogous compounds. nih.gov The goal would be to synthesize a series of analogs with variations at a specific position (R-group) and measure a particular non-clinical activity, such as enzyme inhibition (expressed as pIC₅₀, the negative logarithm of the half-maximal inhibitory concentration).

Table 1: Structures and Biological Activity of Hypothetical this compound Analogs

| Compound ID | R-Group | pIC₅₀ (Enzyme Inhibition) |

| 4MHA-01 | -H | 4.5 |

| 4MHA-02 | -CH₃ | 4.8 |

| 4MHA-03 | -CH₂CH₃ | 5.1 |

| 4MHA-04 | -Cl | 5.3 |

| 4MHA-05 | -Br | 5.5 |

| 4MHA-06 | -OCH₃ | 4.9 |

| 4MHA-07 | -NO₂ | 5.8 |

| 4MHA-08 | -CN | 5.6 |

| 4MHA-09 | -Phenyl | 6.2 |

| 4MHA-10 | -OH | 4.7 |

Table 2: Calculated Molecular Descriptors for QSAR Model Development

| Compound ID | LogP (Hydrophobicity) | Molar Refractivity (Steric) | HOMO (eV) (Electronic) |

| 4MHA-01 | 1.85 | 35.2 | -9.8 |

| 4MHA-02 | 2.35 | 39.8 | -9.7 |

| 4MHA-03 | 2.85 | 44.4 | -9.6 |

| 4MHA-04 | 2.55 | 40.2 | -10.1 |

| 4MHA-05 | 2.80 | 43.1 | -10.0 |

| 4MHA-06 | 1.80 | 41.4 | -9.5 |

| 4MHA-07 | 1.90 | 41.8 | -10.5 |

| 4MHA-08 | 1.50 | 38.0 | -10.4 |

| 4MHA-09 | 3.80 | 59.5 | -9.2 |

| 4MHA-10 | 1.30 | 35.8 | -9.4 |

Table 3: Example QSAR Equation and Statistical Validation

A multiple linear regression (MLR) analysis on such a dataset could yield a QSAR equation of the following form:

pIC₅₀ = 0.65 * LogP + 0.02 * Molar Refractivity - 0.5 * HOMO - 2.1

The statistical quality of this hypothetical model would be assessed using parameters like:

Correlation Coefficient (R²): A value close to 1 indicates a strong correlation between the predicted and observed activities. For instance, an R² of 0.92 would suggest that 92% of the variance in the biological activity is explained by the model.

Cross-validated R² (Q²): This parameter assesses the predictive power of the model. A Q² value greater than 0.5 is generally considered indicative of a good predictive model. researchgate.net

Standard Error of Estimation (SEE): This represents the deviation of the predicted values from the experimental data. A lower SEE value indicates a more accurate model. researchgate.net

By developing and validating such a QSAR model, medicinal chemists can prioritize the synthesis of novel analogs of this compound that are predicted to have enhanced desired activity. For example, based on the hypothetical equation above, analogs with higher hydrophobicity (LogP) and a less negative HOMO energy would be predicted to be more potent inhibitors. This data-driven approach streamlines the design process, reduces the need for extensive empirical screening, and accelerates the discovery of lead compounds for further development.

The search results did yield general information on related concepts:

Retinoid Receptors (RARs and RXRs): There is extensive research on how natural and synthetic retinoids (like all-trans-retinoic acid) bind to and activate RAR and RXR receptors, which are crucial in cellular differentiation and development. nih.govtocris.com These receptors often form heterodimers to regulate gene expression. tocris.commdedge.com

Enzyme Inhibition: Histone deacetylase (HDAC) inhibitors are a known class of compounds that can modulate the expression of matrix metalloproteinases (MMPs), playing a role in cartilage degradation and cancer cell invasion. nih.govnih.gov

Allosteric Modulation: This is a mechanism where a molecule binds to a site on a receptor other than the primary binding site to modulate the receptor's response. frontiersin.orgnih.gov It is a significant area of drug discovery. nih.gov

Molecular Recognition: This fundamental biological process involves the specific binding between molecules, such as a ligand and a receptor, governed by non-covalent interactions. nih.govcaltech.edu

However, none of the retrieved scientific literature establishes a direct link or provides experimental data for This compound within these specific contexts. One patent document mentions the synthesis of a related compound, (E,E)-5-(3′,4′-Dihydro-4′,4′-dimethyl-2′H-1-benzothiopyran-6′-yl)-3-methyl-2,4-pentadienoic acid, which shows activity at retinoid X receptors (RXRs), but this is a structurally distinct molecule. google.com Similarly, a study on 6-cyclopropyl-2,4-hexadienoic acid derivatives showed activity as RAR and RXR agonists, but this is not the requested compound. researchgate.net

Given the strict instruction to focus solely on "this compound" and adhere to the provided outline, it is not possible to generate a scientifically accurate article with the requested "thorough, informative" content for each section and subsection. Creating such an article would require fabricating data and misrepresenting findings from unrelated compounds, which would violate the core principle of scientific accuracy.

Therefore, the requested article cannot be generated based on currently available scientific evidence.

Mechanistic Investigations of Biological Activity at the Molecular and Cellular Level Non Clinical

Cellular Effects in Model Systems (excluding human clinical outcomes)

Impact on Cellular Proliferation and Differentiation Pathways

Currently, there is a lack of publicly available scientific literature and research data specifically detailing the impact of 4-Methylhexadienoic acid on cellular proliferation and differentiation pathways. While studies on other related fatty acids and polyene compounds have shown effects on cell growth and differentiation, direct evidence for this compound is not presently documented in accessible research.

Induction of Apoptosis and Cell Cycle Modulation Mechanisms

Similar to the section above, specific mechanistic studies on the induction of apoptosis (programmed cell death) and modulation of the cell cycle by this compound are not available in the current body of scientific research. The roles of related compounds in these processes are subjects of investigation, but direct data for this compound is wanting.

Exploration of Biosynthetic Pathways Involving Hexadienoic Acid Derivatives (e.g., Strobilurins, Bolineols)

While direct biological activity data for this compound is scarce, the broader class of hexadienoic acid derivatives is significant in the biosynthesis of noteworthy natural products like strobilurins and bolineols.

Strobilurins are a class of antifungal compounds naturally produced by various basidiomycete fungi, such as Strobilurus tenacellus. nih.gov These compounds, and their synthetic analogs, are of significant agricultural importance as fungicides. springernature.comresearchgate.net Their mode of action involves the inhibition of the cytochrome bc1 complex in the mitochondrial respiratory chain, which ultimately disrupts the production of ATP. researchgate.net

The biosynthesis of strobilurins originates from a polyketide pathway. nih.gov The process is initiated with a specialized benzoyl-CoA starter unit, which itself is derived from phenylalanine. springernature.com This starter unit is then extended by an unusual polyketide synthase (PKS) to create a precursor molecule. springernature.com A key step in the formation of the biologically active strobilurin structure is an oxidative rearrangement that forms the characteristic β-methoxyacrylate toxophore. nih.gov This critical rearrangement is catalyzed by an FAD-dependent oxygenase. nih.gov Subsequent methylation steps, carried out by O-methyltransferases, are required to complete the synthesis of compounds like Strobilurin A. nih.gov

Bolineols are another group of related metabolites produced by fungi such as Bolinea lutea. nih.gov Their biosynthesis is also linked to the strobilurin pathway, likely involving similar epoxide intermediates. nih.gov The discovery of a biosynthetic gene cluster responsible for strobilurin production has provided significant insight into these pathways, revealing a highly reducing polyketide synthase with unique domains. nih.gov

A synthetic process for preparing derivatives of the methyl ester of 2-methoxymethylene-3-methyl-6-phenyl-3,5-hexadienoic acid, a structure related to strobilurins, has been developed. google.com This synthesis involves the condensation of a substituted cinnamaldehyde (B126680) with 2-oxobutyric acid to form a 3-methyl-2-oxo-6-phenyl-3,5-hexadienoic acid derivative as a key intermediate. google.com

Structure Activity Relationship Sar and Structure Function Relationship Sfr Studies for Derivatives and Analogs

Systematic Modification of the Carbon Skeleton and Functional Groups

Systematic modifications of the carbon skeleton and functional groups of molecules related to 4-methylhexadienoic acid have revealed critical insights into their biological activities. These studies, primarily conducted on short-chain fatty acids (SCFAs) and branched-chain fatty acids (BCFAs), underscore the importance of specific structural features for molecular function.

Modification of the Carbon Chain:

The length and branching of the carbon chain are primary determinants of the biological activity of fatty acids. For instance, in the context of T-cell proliferation, short-chain carboxylic acids with three to five carbons without branching have been shown to be the most effective inhibitors of histone deacetylase, a key enzyme in cell cycle regulation. nih.gov This suggests that alterations to the six-carbon backbone of this compound, such as shortening or lengthening the chain, would likely modulate its biological effects.

The introduction of methyl branching has also been shown to have a significant impact. Studies on homovanillic acid esters demonstrated that a branched fatty acid side chain is a key structural motif for inhibiting fatty acid uptake in Caco-2 enterocytes, a model for the intestinal barrier. nih.gov Specifically, methyl-branching at the C1 position of the ester function significantly increased the inhibitory potential compared to their unbranched counterparts. This suggests that the methyl group at the C4 position of this compound is a critical feature for its activity. Further studies on branched-chain fatty acids have shown that the position of the methyl group can lead to distinct metabolic effects. nih.govnih.gov For example, 12-methyltetradecanoic acid primarily affects glucose metabolism, whereas 13-methyltetradecanoic acid modulates oleic acid metabolism. nih.gov

The degree of unsaturation is another critical factor. The presence of double bonds, as in this compound, can influence receptor selectivity. Studies on conjugated unsaturated short-chain carboxylic acids have shown preferential activation of the free fatty acid receptor 2 (FFA2) over FFA3. researchgate.net The introduction of a cis-Δ11 double bond into the alkyl chain of branched-chain fatty acids was found to significantly improve their anticancer activity. nih.gov

Modification of the Carboxylic Acid Functional Group:

The carboxylic acid group is essential for the activity of many short-chain fatty acids. In studies on the stimulation of pancreatic hormone secretion, a monocarboxylic acid group was found to be an absolute requirement. nih.gov Replacement of the carboxylic acid with other functional groups, or the introduction of a second carboxylic acid group, significantly reduced or abolished the biological effect. nih.gov

However, esterification of the carboxylic acid can be a viable strategy to modify the properties of the parent compound. While in some cases esterification can lead to a loss of potency, in other instances, esters of carboxyl-containing inhibitors have shown enhanced oral absorption. nih.gov For example, research on uracil-based benzoic acid derivatives as dipeptidyl peptidase-4 inhibitors showed that the corresponding esters displayed comparable activities to the parent acids and possessed excellent pharmacokinetic profiles for oral administration. nih.gov

Interactive Data Table: Effect of Carbon Skeleton and Functional Group Modifications on Biological Activity of this compound Analogs

| Compound Class | Modification | Observed Effect | Reference |

|---|---|---|---|

| Short-Chain Carboxylic Acids | Chain length (C3-C5, unbranched) | Optimal inhibition of histone deacetylase and T-cell proliferation. | nih.gov |

| Homovanillic Acid Esters | Methyl-branching | Increased inhibition of intestinal fatty acid uptake. | nih.gov |

| Branched-Chain Fatty Acids | Position of methyl branch | Differential effects on glucose vs. fatty acid metabolism. | nih.gov |

| Branched-Chain Fatty Acids | Introduction of a cis-double bond | Significantly improved anticancer activity. | nih.gov |

| Short-Chain Fatty Acids | Removal/modification of carboxylic acid group | Reduced or abolished stimulation of pancreatic hormone secretion. | nih.gov |

| Uracil-based Benzoic Acid Derivatives | Esterification of carboxylic acid | Comparable activity to parent acid with improved pharmacokinetics. | nih.gov |

Impact of Stereochemistry on Chemical Reactivity and Biological Recognition